molecular formula C21H28N6O2 B2423081 7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione CAS No. 878431-07-3

7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione

Cat. No.: B2423081
CAS No.: 878431-07-3
M. Wt: 396.495
InChI Key: WIRQRFASQCDNKC-UHFFFAOYSA-N
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Description

7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is a complex organic compound with a purine core structure

Preparation Methods

The synthesis of 7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione typically involves multiple steps. One common synthetic route includes the alkylation of a purine derivative with a substituted benzyl halide, followed by the introduction of an ethylpiperazine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the purine core and the substituted benzyl group.

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar compounds to 7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione include other purine derivatives with substituted benzyl and piperazine groups. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    1-Ethylpiperazine: A simpler compound with a piperazine ring, used in the synthesis of more complex molecules.

    5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A related compound with a pyrazolo[4,3-d]pyrimidine core, used in pharmaceutical research.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-5-25-8-10-26(11-9-25)20-22-18-17(19(28)23-21(29)24(18)4)27(20)13-16-12-14(2)6-7-15(16)3/h6-7,12H,5,8-11,13H2,1-4H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRQRFASQCDNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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